3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
3-Isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic scaffold comprising fused thiophene and pyrimidinone rings. Key structural features include:
- 3-Isobutyl substituent: A branched alkyl group at position 3, contributing to lipophilicity and steric bulk.
Thieno[2,3-d]pyrimidinones are pharmacologically significant due to their structural similarity to purines, enabling interactions with enzymes like dihydrofolate reductase (DHFR) and 17β-hydroxysteroid dehydrogenase (17β-HSD1) . The target compound has been investigated for antitumor activity, with its isobutyl and 4-methylphenyl groups hypothesized to optimize pharmacokinetic and pharmacodynamic properties compared to simpler analogs .
Properties
Molecular Formula |
C17H18N2OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3-(2-methylpropyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H18N2OS/c1-11(2)8-19-10-18-16-15(17(19)20)14(9-21-16)13-6-4-12(3)5-7-13/h4-7,9-11H,8H2,1-3H3 |
InChI Key |
IPGWDAXDYUAVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method utilizes 2-nitrothiophenes as starting compounds, which are then reduced to form the desired thienopyrimidinone structure . The reaction conditions often include the use of catalysts such as Pd(dppf)Cl2 and reagents like phosphorus trichloride .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as protein kinases, by binding to their active sites . This binding disrupts the normal function of the enzyme, leading to the desired therapeutic effect. The compound may also interact with cellular pathways involved in microbial growth and survival, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1. Comparative Antitumor Activity (Hypothetical Data)
Table 2. Physicochemical Properties
| Compound | logP * | Solubility (mg/mL) | Molecular Weight | |
|---|---|---|---|---|
| Target Compound | 3.5 | 0.12 | 314.4 | |
| 3-Allyl-5-(4-fluorophenyl) derivative | 2.8 | 0.25 | 352.4 | |
| Chromeno-pyrazolo-pyridine hybrid | 4.1 | 0.08 | 524.6 |
*Calculated using fragment-based methods.
Biological Activity
3-Isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2OS |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
| InChI Key | OSRWDRTWSZYKJS-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets. It is known to inhibit specific enzymes that play critical roles in cell proliferation and survival pathways. The compound's mechanism includes:
- Enzyme Inhibition : It binds to the active sites of enzymes, blocking their catalytic functions and disrupting essential biological pathways related to cancer cell growth .
- Signal Transduction Modulation : The compound may affect signaling pathways involved in cell cycle regulation and apoptosis, leading to reduced tumor growth .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its ability to inhibit enzyme activity related to tumor growth makes it a candidate for further development as an anticancer agent. For instance, studies have shown that it can effectively reduce the viability of various cancer cell lines through apoptosis induction .
Pharmacological Applications
Beyond anticancer effects, this compound is being investigated for its potential in modulating other biological pathways:
- Anti-inflammatory Effects : Preliminary studies suggest it may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
- Biochemical Interactions : The compound's interactions with proteins and nucleic acids are under exploration to better understand its pharmacodynamics .
Comparative Studies
In comparison with similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, this compound exhibits unique structural features that enhance its biological activity. For example:
| Compound | Anticancer Activity | Unique Features |
|---|---|---|
| 3-Isobutyl-5-(4-methylphenyl)... | High | Thienopyrimidine core with butyl group |
| Pyrazolo[3,4-d]pyrimidine | Moderate | Known for anti-inflammatory effects |
| Pyrido[2,3-d]pyrimidine | Low | Investigated for neurodegenerative diseases |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental models:
- Cell Viability Assays : In vitro studies demonstrated a significant reduction in the proliferation of breast cancer cells treated with varying concentrations of the compound .
- Xenograft Models : Animal models showed that administration of this compound resulted in reduced tumor size compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
